

Tivozanib selective inhibition VEGFR versus other kinases

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Compound Focus: Tivozanib

CAS No.: 475108-18-0

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Quantitative Comparison of Selectivity

The selectivity of a TKI is quantitatively measured by its half-maximal inhibitory concentration (IC₅₀); a lower IC₅₀ value indicates greater potency against that specific kinase. The following table compares the IC₅₀ values of **tivozanib** and other approved VEGFR TKIs for the three VEGFRs, highlighting **tivozanib**'s superior potency.

Table: Comparison of IC₅₀ values (nM) for VEGFR inhibition across various TKIs. A lower value indicates higher potency [1].

| Drug | IC ₅₀ for VEGFR-1 (nmol/L) | IC ₅₀ for VEGFR-2 (nmol/L) | IC ₅₀ for VEGFR-3 (nmol/L) |
|-----------|---------------------------------------|---------------------------------------|---------------------------------------|
| Tivozanib | 0.21 | 0.16 | 0.24 |
| Axitinib | 0.10 | 0.20 | 0.10-0.30 |
| Sorafenib | Not Available | 90 | 20 |
| Sunitinib | 10 | 10 | 10 |
| Pazopanib | 10 | 30 | 47 |

The high selectivity of **tivozanib** is further demonstrated by biochemical kinase activity analyses against large panels of kinases. One study profiling 270 kinases found that **tivozanib displayed greater selectivity for VEGFRs compared to other approved inhibitors** like sorafenib and sunitinib [2]. These less selective agents inhibit a wider range of kinases (e.g., c-KIT, FLT-3, PDGFR), which is thought to contribute to a broader range of side effects [1] [2].

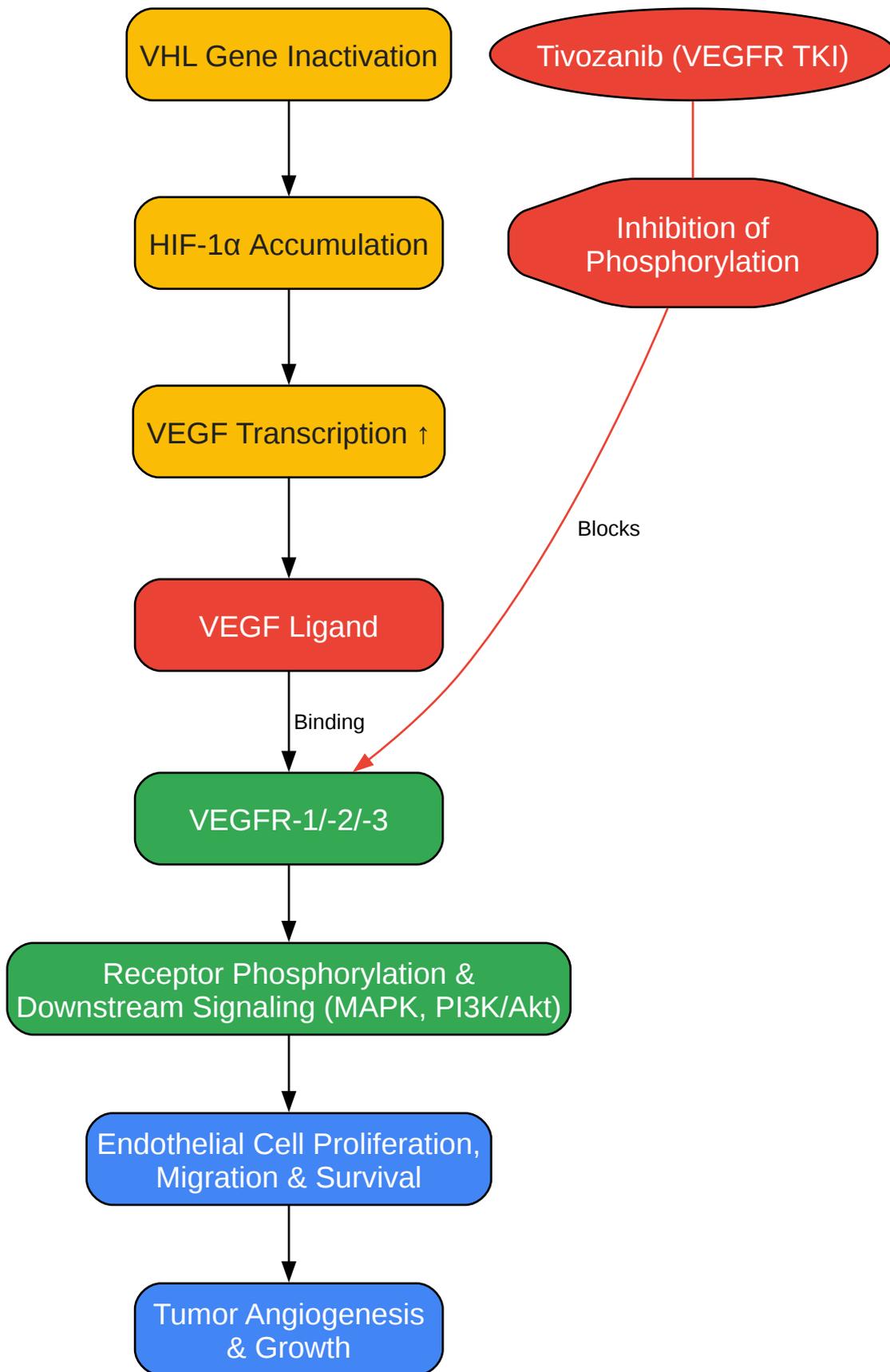
Experimental & Clinical Evidence

The theoretical benefits of **tivozanib**'s selectivity are supported by experimental and clinical data.

- **Biochemical Kinase Profiling:** Experimental protocols for assessing kinase inhibition often involve **biochemical binding assays** and **kinase activity panels**. For example, surface plasmon resonance (SPR) can be used to determine the binding affinity and kinetics of **tivozanib** to the biotinylated cytoplasmic domain of VEGFR2 [2]. Broad-spectrum kinase profiling, testing the compound against hundreds of kinases, is used to generate a selectivity profile and calculate a selectivity score [2].
- **Clinical Correlation of Selectivity:** The enhanced selectivity of **tivozanib** is clinically correlated with a differentiated safety profile. Real-world pharmacovigilance studies and clinical trials show that adverse events common with broader-spectrum TKIs, such as **hand-foot syndrome, severe fatigue, mucositis, and diarrhea, occur at notably lower rates with tivozanib** [1] [3]. This is direct evidence that its targeted mechanism translates to improved tolerability.

Visualizing the Mechanism of Action

The following diagram illustrates the specific signaling pathway targeted by **tivozanib** and its biological consequences.



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Tivozanib selectively inhibits VEGFR phosphorylation to block angiogenesis driven by the VHL-HIF-VEGF pathway in clear cell Renal Cell Carcinoma (RCC) [4] [1] [5].

Key Takeaways for Researchers

- **Targeted Mechanistic Rationale:** **Tivozanib** exemplifies a rational drug design strategy focused on high VEGFR selectivity to optimize the therapeutic window by maximizing on-target efficacy and minimizing off-target toxicity [4] [1].
- **Translational Evidence:** Biochemical data (low IC50, clean kinase profiles) successfully translates to clinical observations of a distinct adverse event profile, validating the importance of selectivity in TKI development [1] [3] [2].
- **Clinical Niche:** Its efficacy, particularly in later-line treatment for advanced RCC, coupled with its tolerability, establishes its role in a sequential TKI treatment strategy, especially for patients who may not tolerate less selective agents [6] [7].

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